![molecular formula C8H6BrNS B3033996 5-(溴甲基)苯并[d]噻唑 CAS No. 131337-65-0](/img/structure/B3033996.png)

5-(溴甲基)苯并[d]噻唑

描述

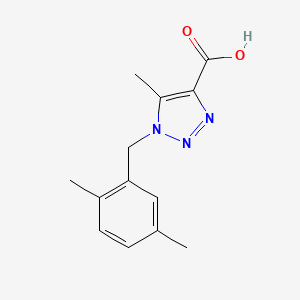

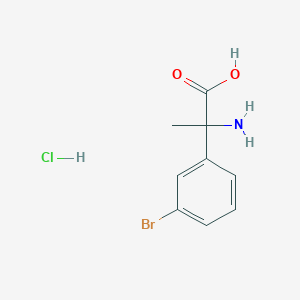

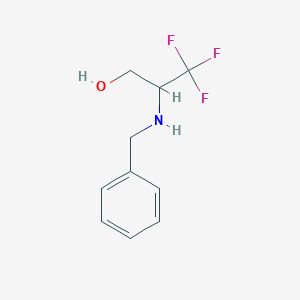

5-(Bromomethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H6BrNS . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)benzo[d]thiazole is characterized by a benzothiazole ring with a bromomethyl group attached. The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Benzothiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, have been found to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

5-(Bromomethyl)benzo[d]thiazole has a molecular weight of 228.109 . It has a density of 1.7±0.0 g/cm3, a boiling point of 317.4±0.0 °C at 760 mmHg, and a flash point of 145.8±0.0 °C .科学研究应用

Antioxidant Activity

Thiazole derivatives, including “5-(Bromomethyl)benzo[d]thiazole”, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to possess analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs for the treatment of conditions associated with pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that they could be used in the development of new antimicrobial and antifungal agents, which are crucial in the fight against infectious diseases.

Antiviral Activity

Thiazole compounds have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs, especially in the light of emerging and re-emerging viral diseases.

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have shown anticonvulsant and neuroprotective activities . This suggests that they could be used in the development of new treatments for neurological disorders such as epilepsy and neurodegenerative diseases.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests that they could be used in the development of new anticancer drugs. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Anti-inflammatory and Anticancer Activity

Novel benzothiazole derivatives have shown promise as potential anticancer and anti-inflammatory agents . The active compound 6-chloro- N - (4-nitrobenzyl) benzo [d] thiazol-2-amine (compound B7) significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

作用机制

Target of Action

Thiazole derivatives, which include 5-(bromomethyl)benzo[d]thiazole, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target molecules .

Biochemical Pathways

Thiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, have been found to affect a variety of biochemical pathways . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that the compound likely exerts diverse effects at the molecular and cellular levels .

安全和危害

The safety information for 5-(Bromomethyl)benzo[d]thiazole includes hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation. Precautionary statements include P305, P338, and P351, advising to rinse cautiously with water for several minutes in case of eye contact .

未来方向

Benzothiazole derivatives, including 5-(Bromomethyl)benzo[d]thiazole, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced activity and lesser side effects .

属性

IUPAC Name |

5-(bromomethyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTYANOJBDTHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)benzo[d]thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)

![(3E)-3-[(2-bromophenyl)methylidene]chromen-4-one](/img/structure/B3033915.png)

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)

![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)

![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)